Physicochemical properties and stability of (2-Morpholino-5-nitrophenyl)methanol
Physicochemical properties and stability of (2-Morpholino-5-nitrophenyl)methanol
An In-depth Technical Guide to the Physicochemical Properties and Stability of (2-Morpholino-5-nitrophenyl)methanol
Executive Summary
(2-Morpholino-5-nitrophenyl)methanol, identified by CAS Number 300665-25-2, is a niche organic compound featuring a trifunctionalized benzene ring. Its structure, incorporating a morpholine, a nitro group, and a hydroxymethyl group, suggests its potential utility as a building block in medicinal and synthetic chemistry.[1][2] Despite its availability from commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant void in experimentally determined data regarding its physicochemical properties and stability profile. This guide, written from the perspective of a Senior Application Scientist, aims to bridge this gap by providing a predictive analysis based on first principles and data from structurally related analogues. We will explore its likely properties, propose potential degradation pathways, and furnish detailed, field-proven experimental protocols for its empirical characterization. This document is intended to serve as an essential resource for researchers, enabling them to handle, formulate, and deploy this compound with a robust understanding of its chemical behavior.
Chemical Identity and Structural Analysis
The foundational step in characterizing any chemical entity is to understand its structure and the intrinsic properties of its constituent functional groups.
1.1. Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2-Morpholino-5-nitrophenyl)methanol | N/A |
| CAS Number | 300665-25-2 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| Chemical Structure | ![]() | N/A |
1.2. Functional Group Causality
The behavior of (2-Morpholino-5-nitrophenyl)methanol is dictated by the interplay of its three primary functional groups on an aromatic scaffold:
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Morpholine Ring: A saturated heterocycle that imparts basicity to the molecule due to the lone pair of electrons on the nitrogen atom. This group significantly influences aqueous solubility and provides a potential site for salt formation. Morpholine-containing compounds are prevalent in medicinal chemistry.[1]
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Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and influences the acidity of other protons. The nitro-aromatic chromophore suggests the compound will be colored (likely yellow) and may be susceptible to photodegradation.[5]
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Benzylic Alcohol (-CH₂OH): A primary alcohol group that is a key site for reactivity. It is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. This group also acts as a hydrogen bond donor, contributing to its solubility profile.
Predicted Physicochemical Properties
In the absence of direct experimental data, a comparative analysis with structurally similar compounds allows for the formulation of reliable hypotheses regarding the physicochemical properties of the target molecule.
2.1. Summary of Predicted and Analogous Data
| Property | Predicted/Analogous Value | Rationale & Commentary |
| Appearance | Yellow to brown solid | Nitroaromatic compounds are typically colored crystalline solids.[6][7] |
| Melting Point | 70-90 °C (Estimate) | Based on analogues like (2-Fluoro-5-nitrophenyl)methanol (68-71 °C) and 2-Chloro-5-nitrobenzyl alcohol (71-78 °C).[6][8] Experimental verification via Differential Scanning Calorimetry (DSC) is required. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetonitrile); Sparingly soluble in water; Poorly soluble in non-polar solvents (Hexane, Toluene). | The presence of polar functional groups (hydroxyl, morpholine, nitro) dictates solubility in polar media. The morpholine nitrogen allows for increased aqueous solubility under acidic conditions via salt formation. |
| pKa (basic) | 4.5 - 5.5 (Estimate for Morpholine N) | The basicity of the morpholine nitrogen is reduced by the electron-withdrawing effect of the nitro-substituted phenyl ring. |
| pKa (acidic) | ~15 (Estimate for -CH₂OH) | The benzylic alcohol is weakly acidic, typical for primary alcohols. |
Stability Profile and Degradation
Understanding a compound's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during its use.
3.1. Inherent Stability and Susceptibility
The molecule's stability is a function of its weakest points. Based on its structure, the following degradation pathways are of primary concern:
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Oxidation: The benzylic alcohol is the most probable site for oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over time, potentially forming (2-Morpholino-5-nitrophenyl)benzaldehyde and subsequently the corresponding carboxylic acid.
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Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[5] Exposure to UV or high-intensity visible light could lead to complex degradation pathways. Therefore, the compound must be stored in amber vials or otherwise protected from light.
-
pH Sensitivity: While the core structure is robust, extreme pH conditions could pose a risk. Strong acidic conditions could protonate the morpholine nitrogen, which is generally a stable salt. Highly basic conditions could deprotonate the alcohol. The stability of related prodrugs has been shown to be pH-dependent.[9]
3.2. Predicted Degradation Pathways
The following diagram illustrates the most likely degradation products under oxidative and reductive stress.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
4.2. Protocol 2: Stability Assessment (Forced Degradation Study)
Forced degradation (or stress testing) is used to identify likely degradation products and develop stability-indicating analytical methods. [9]
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Rationale: Exposing the compound to conditions more severe than accelerated storage provides insight into its degradation pathways. This is a cornerstone of drug development and formulation.
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Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition:
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Acid Hydrolysis: Add 0.1 M HCl.
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Base Hydrolysis: Add 0.1 M NaOH.
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Oxidation: Add 3% H₂O₂.
-
Thermal: Heat at 60 °C (in a neutral solution).
-
Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) while running a dark control in parallel.
-
-
Time Points: Store the stressed samples and pull aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
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Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.3).
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). A mass balance calculation (Parent Peak % + Degradant Peaks %) should ideally be between 95-105%.
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4.3. Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Method
A reliable analytical method is essential for both solubility and stability studies.
-
Rationale: HPLC provides the necessary specificity and sensitivity to separate the parent compound from potential impurities and degradants.
-
Starting Conditions for Method Development:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. The nitroaromatic chromophore should have a strong absorbance maximum around 254 nm and potentially another at a longer wavelength.
-
Injection Volume: 10 µL.
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Best Practices for Handling and Storage
Based on the predictive analysis, the following practices are recommended to ensure the integrity of the compound.
-
Storage: Store in tightly sealed, amber glass containers at controlled room temperature (20-25 °C) or refrigerated (2-8 °C) for long-term storage.
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Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE). When preparing solutions or conducting experiments, minimize exposure to direct sunlight or harsh artificial light.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases to prevent degradation. [5]
Conclusion
While (2-Morpholino-5-nitrophenyl)methanol is a commercially available compound, it remains poorly characterized in the scientific literature. This guide provides a comprehensive framework based on expert analysis of its chemical structure and data from related analogues. We have predicted its key physicochemical properties, outlined its likely stability liabilities, and provided detailed, actionable protocols for its empirical determination. For any researcher or drug development professional intending to use this molecule, the experimental verification of the properties outlined herein is a critical first step to ensure the success and reproducibility of their work.
References
- BLD Pharm. (2-Morpholino-5-nitrophenyl)methanol.
- Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants.
- Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity.
- Sigma-Aldrich. (2-Fluoro-5-nitrophenyl)methanol.
- NIOSH.
- Organic Chemistry Portal. Morpholine synthesis.
- Santa Cruz Biotechnology. (2-Morpholino-5-nitrophenyl)methanol.
- ThermoFisher Scientific. 2-Chloro-5-nitrobenzyl alcohol, 98%.
- BenchChem. An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers.
- BenchChem. A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents.
- Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
- BenchChem. 5-Nitrovanillin stability and storage conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. 300665-25-2|(2-Morpholino-5-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. (2-Fluoro-5-nitrophenyl)methanol | 63878-73-9 [sigmaaldrich.com]
- 9. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]

